molecular formula C16H22N2O6S2 B2567191 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide CAS No. 898425-82-6

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide

Cat. No.: B2567191
CAS No.: 898425-82-6
M. Wt: 402.48
InChI Key: DVBASQBPNKNBCJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C16H22N2O6S2 and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide, have been synthesized and characterized. These compounds, including N-(Morpholinothiocarbonyl) benzamide, have shown antifungal activity against major pathogens responsible for plant diseases such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb. The antifungal properties of these compounds highlight their potential application in agricultural science for the protection of crops from fungal pathogens (Zhou Weiqun et al., 2005).

Structural Characterization and Stability

The molecular structure and stability of compounds related to this compound have been investigated through X-ray crystallography and quantum chemical calculations. Studies such as those on N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide have shown how the structure is stabilized by both intra- and intermolecular hydrogen bonds, providing insights into the design of more stable and effective compounds for various applications (Huai‐Lin Pang et al., 2006).

Synthesis of Polycyclic Compounds

The compound and its derivatives can be used in the synthesis of polycyclic compounds, such as imidazolidinones, through redox-annulations with cyclic secondary amines. This synthesis pathway is significant for pharmaceutical and organic chemistry, offering a route to diverse polycyclic structures with potential therapeutic applications (Zhengbo Zhu et al., 2017).

Antioxidant and Enzyme Inhibition

Derivatives incorporating morpholine and piperidine moieties have shown antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase and tyrosinase. These activities are relevant for the development of treatments for diseases associated with oxidative stress and enzymatic dysregulation, such as Alzheimer's and Parkinson's diseases (Nabih Lolak et al., 2020).

Anticonvulsant Activity

Enaminones derived from cyclic beta-dicarbonyl precursors and morpholine have exhibited potent anticonvulsant activity with minimal neurotoxicity. These findings are crucial for the development of safer anticonvulsant medications, highlighting the potential of this compound derivatives in neuropharmacology (I. Edafiogho et al., 1992).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S2/c1-17(14-6-11-25(20,21)12-14)16(19)13-2-4-15(5-3-13)26(22,23)18-7-9-24-10-8-18/h2-5,14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBASQBPNKNBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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